An In-depth Technical Guide to 1,4-Dichloro-2,3-difluorobenzene
An In-depth Technical Guide to 1,4-Dichloro-2,3-difluorobenzene
CAS Number: 36556-38-4
Authored by: [Your Name/Gemini]
Position: Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 1,4-dichloro-2,3-difluorobenzene, a halogenated aromatic compound with significant potential in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This document delves into its physicochemical properties, synthesis methodologies, key chemical reactions, and safety protocols. The strategic placement of its substituents offers unique reactivity, making it a valuable building block for the synthesis of complex molecules.
Introduction and Significance
1,4-Dichloro-2,3-difluorobenzene is a substituted aromatic compound with the molecular formula C₆H₂Cl₂F₂.[1] Its structure, featuring a benzene ring with two adjacent fluorine atoms and two para-oriented chlorine atoms, imparts a unique electronic and steric profile. This substitution pattern makes it an attractive starting material for the synthesis of a variety of organic molecules. The presence of fluorine atoms is of particular interest in drug discovery, as their incorporation into a molecule can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The chlorine atoms, in turn, provide reactive sites for various cross-coupling and nucleophilic substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-dichloro-2,3-difluorobenzene is presented in the table below. These computed properties, sourced from PubChem, provide essential information for handling, reaction design, and analytical characterization.[1]
| Property | Value | Source |
| CAS Number | 36556-38-4 | [1] |
| Molecular Formula | C₆H₂Cl₂F₂ | [1] |
| Molecular Weight | 182.98 g/mol | [1] |
| IUPAC Name | 1,4-dichloro-2,3-difluorobenzene | [1] |
| InChI | InChI=1S/C6H2Cl2F2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | [1] |
| InChIKey | QDHPLDUYQJGJKC-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C(=C1Cl)F)F)Cl | [1] |
| XLogP3 | 3.4 | [1] |
Synthesis of 1,4-Dichloro-2,3-difluorobenzene
A potential synthetic route could start from a suitably substituted aniline precursor, such as 3,4-dichloro-2-fluoroaniline. The synthesis would likely proceed through the following conceptual steps:
Figure 1: Conceptual synthetic pathway for 1,4-dichloro-2,3-difluorobenzene.
Generalized Experimental Protocol (Hypothetical):
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Diazotization: The starting aniline would be dissolved in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite in water would then be added dropwise to form the corresponding diazonium salt.
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Fluorination: The resulting diazonium salt solution would then be treated with a fluorine source. In a classic Schiemann reaction, fluoroboric acid (HBF₄) is added to precipitate the diazonium tetrafluoroborate salt, which is then isolated and thermally decomposed to yield the desired fluoroaromatic compound. Alternatively, other fluoride sources like anhydrous hydrogen fluoride or HF-pyridine complexes can be used.
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Work-up and Purification: Following the decomposition of the diazonium salt, the reaction mixture would be neutralized and extracted with an organic solvent. The organic layer would then be washed, dried, and the solvent removed. The crude product would be purified using techniques such as distillation or column chromatography to yield pure 1,4-dichloro-2,3-difluorobenzene.
It is important to note that the thermal decomposition of diazonium salts can be hazardous and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Chemical Reactivity and Synthetic Applications
The reactivity of 1,4-dichloro-2,3-difluorobenzene is dictated by the interplay of its halogen substituents. The fluorine atoms strongly deactivate the benzene ring towards electrophilic aromatic substitution due to their high electronegativity. However, the chlorine atoms can serve as leaving groups in nucleophilic aromatic substitution (SNAr) and as handles for various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms in 1,4-dichloro-2,3-difluorobenzene can be displaced by strong nucleophiles. The rate and regioselectivity of such reactions are influenced by the electronic effects of the fluorine atoms. Although fluorine is also a halogen, it is generally a poorer leaving group than chlorine in SNAr reactions. The electron-withdrawing nature of the adjacent fluorine atoms can activate the chlorine atoms towards nucleophilic attack.
Figure 2: Generalized nucleophilic aromatic substitution on 1,4-dichloro-2,3-difluorobenzene.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms of 1,4-dichloro-2,3-difluorobenzene can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of complex molecules.
Example: Suzuki Coupling
The Suzuki coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. This reaction could be used to introduce new carbon substituents at the positions of the chlorine atoms in 1,4-dichloro-2,3-difluorobenzene.
Figure 3: Suzuki cross-coupling reaction involving 1,4-dichloro-2,3-difluorobenzene.
Applications in Drug Development and Medicinal Chemistry
While specific examples of marketed drugs containing the 1,4-dichloro-2,3-difluorobenzene moiety are not prominent, its potential as a building block in drug discovery is significant. The introduction of a difluorinated benzene ring can improve a drug candidate's metabolic stability by blocking sites of oxidative metabolism. Furthermore, the fluorine atoms can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets.
This compound serves as a scaffold for the synthesis of novel pharmaceutical intermediates. For instance, the chlorine atoms can be replaced with various functional groups to generate libraries of compounds for screening against different biological targets.
Spectroscopic Data (Predicted and Representative)
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¹H NMR: Due to the high degree of substitution, the ¹H NMR spectrum is expected to be simple, showing a singlet or a complex multiplet for the two aromatic protons, depending on the coupling with the fluorine atoms.
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¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule. The carbons attached to fluorine will exhibit large one-bond C-F coupling constants.
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¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show one or two signals for the fluorine atoms, with coupling to each other and to the aromatic protons.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1,4-dichloro-2,3-difluorobenzene is not widely available. Therefore, it is crucial to handle this compound with the same precautions as other halogenated aromatic compounds. Based on the safety data for similar compounds like 1,4-dichlorobenzene and various difluorobenzenes, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
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Fire Safety: While not highly flammable, halogenated aromatic compounds can decompose in a fire to produce toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride. Use appropriate fire extinguishers, such as dry chemical or carbon dioxide.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
1,4-Dichloro-2,3-difluorobenzene is a valuable and versatile building block for organic synthesis. Its unique substitution pattern provides opportunities for selective functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presence of fluorine atoms makes it particularly relevant for the development of new pharmaceuticals and advanced materials. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in various scientific and industrial applications.
